ATWLPPR Peptide

Neuropilin-1 Binding Affinity Receptor Selectivity

Select ATWLPPR for precise NRP-1 pathway interrogation. Unlike small-molecule inhibitors (EG01377, EG00229), this heptapeptide exhibits a unique functional IC50 shift (19–60 µM binding → 0.3 µM in HUVEC angiogenesis assays) and lacks VEGFR-2/KDR affinity, eliminating off-target VEGFR2 phosphorylation artifacts. Validate novel NRP-1-targeted therapeutics with this structurally characterized (PDB: 2JP5), publication-proven reference standard for murine xenograft, pulmonary fibrosis, and diabetic microvascular complication models.

Molecular Formula C40H61N11O9
Molecular Weight 840.0 g/mol
Cat. No. B12392544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATWLPPR Peptide
Molecular FormulaC40H61N11O9
Molecular Weight840.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C(C)O)NC(=O)C(C)N
InChIInChI=1S/C40H61N11O9/c1-21(2)18-29(48-34(54)28(19-24-20-45-26-11-6-5-10-25(24)26)47-36(56)32(23(4)52)49-33(53)22(3)41)37(57)51-17-9-14-31(51)38(58)50-16-8-13-30(50)35(55)46-27(39(59)60)12-7-15-44-40(42)43/h5-6,10-11,20-23,27-32,45,52H,7-9,12-19,41H2,1-4H3,(H,46,55)(H,47,56)(H,48,54)(H,49,53)(H,59,60)(H4,42,43,44)/t22-,23+,27-,28-,29-,30-,31-,32-/m0/s1
InChIKeyMKSPBYRGLCNGRC-OEMOKZHXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ATWLPPR Peptide: A Neuropilin-1 Antagonist for Quantitative Angiogenesis and Fibrosis Studies


ATWLPPR (also designated A7R or V1) is a heptapeptide (Ala-Thr-Trp-Leu-Pro-Pro-Arg) that functions as a specific competitive antagonist of Neuropilin-1 (NRP-1). It was originally identified by phage display screening and selectively inhibits the binding of Vascular Endothelial Growth Factor-165 (VEGF165) to NRP-1 without affecting the tyrosine kinase receptors VEGFR-1 (Flt-1) or VEGFR-2 (KDR) [1]. The solution NMR structure of ATWLPPR has been deposited (PDB ID: 2JP5), confirming an extended backbone conformation that undergoes an induced fit upon binding to NRP-1 [2]. Preclinical studies demonstrate its capacity to reduce angiogenesis in vivo, inhibit tumor xenograft growth, and, in a recent 2025 study, mitigate bleomycin-induced pulmonary fibrosis with efficacy comparable to pirfenidone [3]. As a well-characterized tool compound, ATWLPPR serves as a critical reference standard for the development and validation of novel NRP-1-targeting agents.

ATWLPPR Peptide Procurement: Why In-Class NRP-1 Antagonists Cannot Be Interchanged


Although multiple NRP-1 antagonists exist, including small molecules (EG01377, EG00229) and peptide analogs (KM1, Tuftsin), their binding kinetics, selectivity profiles, and downstream biological effects differ significantly. ATWLPPR exhibits a distinct IC50 range (19-60 µM) in competitive NRP-1 binding assays, which differs substantially from the nanomolar potencies of small molecule inhibitors such as EG01377 (IC50 = 609 nM) . More critically, ATWLPPR lacks affinity for VEGFR-2/KDR, a property that distinguishes it from early, inaccurate classifications and contrasts with small molecules that may induce off-target VEGFR2 phosphorylation inhibition . In functional angiogenesis assays, ATWLPPR demonstrates a striking potency shift (IC50 = 0.3 µM) not observed with all peptide analogs, underscoring that simple NRP-1 binding does not predict cellular efficacy [1]. Therefore, substituting ATWLPPR with a structurally unrelated NRP-1 antagonist introduces uncontrolled variables in experimental models, invalidating cross-study comparisons and requiring extensive re-validation of effective concentrations.

ATWLPPR Peptide Differentiation Guide: Quantitative Comparator Evidence


NRP-1 Binding Affinity and Selectivity: ATWLPPR vs. Small Molecule Inhibitors

ATWLPPR binds selectively to NRP-1 and does not interact with VEGFR-2 (KDR) or VEGFR-1 (Flt-1). In contrast, the small molecule NRP-1 inhibitor EG01377 exhibits ~31-fold higher potency in cell-free binding assays (IC50 = 609 nM vs. ATWLPPR IC50 = 19 µM) [1]. However, this difference in primary target affinity does not directly translate to functional superiority, as EG01377's selectivity profile and off-target effects differ. Critically, ATWLPPR's lack of VEGFR-2 binding is a defined, experimentally validated characteristic, whereas EG01377 is reported to have no effect on NRP2 . This well-documented selectivity of ATWLPPR makes it a preferred tool for isolating NRP-1-dependent mechanisms without confounding VEGFR-2 signaling interference .

Neuropilin-1 Binding Affinity Receptor Selectivity

Functional Anti-Angiogenic Potency: ATWLPPR vs. Peptide Analog A7R-Derivatives

In human microvascular endothelial cell (HMVEC) and human umbilical vein endothelial cell (HUVEC) cultures, ATWLPPR inhibits VEGF-dependent angiogenesis with an IC50 of 0.3 µM . This represents a >200-fold increase in functional potency compared to its cell-free NRP-1 binding IC50 of 60 µM [1]. While novel peptide analogs such as triazolopeptides have been reported with improved cell-free NRP-1 binding IC50 values (e.g., 5.86 µM for ATWLPPR in their assay system), the direct functional comparison of ATWLPPR's cellular potency serves as the critical benchmark for any new analog claiming superior efficacy [2]. Furthermore, the cyclic peptide analog Cyclo-A7R-RRR has demonstrated superior serum stability but not necessarily enhanced functional angiogenesis inhibition, highlighting that stability and potency are distinct procurement considerations [3].

Angiogenesis HUVEC IC50

In Vivo Tumor Growth Inhibition: ATWLPPR vs. Chimeric Peptide V3

In a nude mouse model bearing MDA-MB-231 breast cancer xenografts, systemic administration of ATWLPPR significantly inhibited tumor growth and reduced both blood vessel density and endothelial cell area [1]. The study did not provide a direct numerical percentage of tumor growth inhibition (TGI) for ATWLPPR alone, but subsequent work using a chimeric peptide (V3, ATWLPPR linked to NLLMAAS) demonstrated enhanced efficacy compared to ATWLPPR alone, establishing ATWLPPR's activity as a baseline for comparison [2]. The mechanism is anti-angiogenic, as ATWLPPR did not alter tumor cell proliferation indices [1]. This contrasts with direct cytotoxic agents and underscores the importance of ATWLPPR as a specific tool for interrogating NRP-1-mediated angiogenesis in vivo.

Xenograft Tumor Angiogenesis In Vivo Efficacy

Anti-Fibrotic Efficacy: ATWLPPR Matches Pirfenidone in Pulmonary Fibrosis Model

In a 21-day bleomycin-induced pulmonary fibrosis model in Swiss Albino mice, treatment with ATWLPPR (A7R) resulted in an anti-fibrotic effect that was comparable to that of pirfenidone, an FDA-approved drug for idiopathic pulmonary fibrosis [1]. ATWLPPR inhibited TGF-β1/Smad signaling, epithelial-mesenchymal transition (EMT), and extracellular matrix (ECM) deposition [1]. This is the first demonstration of ATWLPPR's efficacy in a fibrosis model and directly benchmarks its activity against a clinically validated standard-of-care. While pirfenidone has a broad anti-fibrotic mechanism, ATWLPPR's specific action on NRP-1 offers a mechanistically distinct, target-specific alternative for research applications.

Pulmonary Fibrosis TGF-β1 Bleomycin Model

Vascular Integrity and Retinal Protection: ATWLPPR vs. Diabetic Retinopathy Controls

In a streptozotocin (STZ)-induced diabetic mouse model, ATWLPPR treatment (400 μg/kg, subcutaneous) preserved vascular integrity, as evidenced by prevention of occludin degradation and reduced extravasation of albumin [1]. This effect was associated with a reduction in oxidative stress and decreased expression of inflammatory and angiogenic markers VEGF, GFAP, and ICAM-1 [1]. Electroretinography (ERG) showed that ATWLPPR prevented diabetes-induced decreases in b-wave amplitude and increases in implicit time [1]. While direct comparator data against other NRP-1 inhibitors in this specific model is not available, the study establishes quantitative protective effects of ATWLPPR on retinal function and vascular integrity, providing a clear efficacy profile for this application.

Diabetic Retinopathy Vascular Permeability Oxidative Stress

Optimal Research and Industrial Applications for ATWLPPR Peptide Based on Evidence


In Vitro Angiogenesis and Endothelial Cell Function Assays

Procure ATWLPPR for quantitative inhibition of VEGF-dependent angiogenesis in HUVEC and HMVEC cultures, where it demonstrates an IC50 of 0.3 µM. This application leverages the compound's well-documented functional potency shift, making it an ideal reference standard for screening novel anti-angiogenic agents. Use in tube formation, proliferation, and migration assays to establish baseline NRP-1-dependent effects .

In Vivo Tumor Angiogenesis and Xenograft Studies

Utilize ATWLPPR in murine xenograft models (e.g., MDA-MB-231 breast cancer) to inhibit tumor angiogenesis and growth. It serves as a critical reference standard for validating novel NRP-1-targeting peptides, conjugates, or nanoparticles. Quantify effects via tumor volume, microvessel density (CD31 staining), and endothelial cell area [1].

Pulmonary Fibrosis and TGF-β1 Signaling Research

Employ ATWLPPR in bleomycin-induced pulmonary fibrosis models to investigate the role of NRP-1 in fibrogenesis. The compound's anti-fibrotic efficacy is comparable to pirfenidone, enabling direct mechanistic comparisons. Assess outcomes through histopathology (collagen deposition), TGF-β1/Smad signaling pathway analysis, and EMT marker expression [2].

Diabetic Retinopathy and Vascular Permeability Studies

Apply ATWLPPR in STZ-induced diabetic mouse models to preserve retinal vascular integrity and reduce oxidative stress. The compound prevents occludin degradation and albumin extravasation, making it suitable for studying NRP-1's role in diabetic microvascular complications. Monitor retinal function via electroretinography (ERG) and vascular leakage by fundus fluorescence angiography (FFA) [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for ATWLPPR Peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.